Carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester
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Overview
Description
Carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzofuran ring, a carbamic acid moiety, and a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester typically involves the reaction of 3-methyl-2-benzofuranol with phenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-methanol derivatives.
Scientific Research Applications
Carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring and ester group play crucial roles in binding to these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3-methyl-2-benzofuranyl)-, butyl ester
- Carbamic acid, (3-methyl-2-benzofuranyl)-, ethyl ester
- Carbamic acid, (3-methyl-2-benzofuranyl)-, 2-chlorophenyl ester
Uniqueness
Carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for targeted research and applications.
Properties
CAS No. |
61307-32-2 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
benzyl N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C17H15NO3/c1-12-14-9-5-6-10-15(14)21-16(12)18-17(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19) |
InChI Key |
HYCCZAHZGSJHMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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